2,6-Dinitro-4-methylaniline
Overview
Description
2,6-Dinitro-4-methylaniline is an aromatic amine with the molecular formula C7H7N3O4. It is characterized by the presence of two nitro groups and a methyl group attached to the benzene ring, along with an amino group. This compound is known for its yellow crystalline appearance and is primarily used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2,6-Dinitro-4-methylaniline is tubulin proteins in plants and protists . These proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
This compound acts as a microtubule inhibitor . It interacts with tubulin proteins, disrupting their normal function and preventing the formation of microtubules. This disruption can lead to cell cycle arrest and ultimately cell death.
Biochemical Pathways
The compound’s action primarily affects the cell division process by inhibiting the formation of microtubules . The downstream effects include disruption of cell structure and function, leading to cell death.
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method . This method can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding its bioavailability.
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of cell division and structure, leading to cell death . This makes it a potent agent against organisms that rely on tubulin proteins for cell division and structure.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction at 40℃ , suggesting that temperature could play a role in its stability. Furthermore, its solubility in ethanol and acetone, but insolubility in water , indicates that the compound’s action and efficacy could be affected by the solvent environment.
Biochemical Analysis
Biochemical Properties
2,6-Dinitro-4-methylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nitro groups in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing mutagenic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the production of reactive oxygen species (ROS), which can lead to oxidative damage to cellular components such as lipids, proteins, and DNA. This oxidative stress can result in altered gene expression and disruptions in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the generation of reactive intermediates during its metabolism by cytochrome P450 enzymes. These intermediates can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can cause changes in gene expression by inducing oxidative stress and activating stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes reduction reactions, leading to the formation of amino derivatives. These metabolic transformations can affect the overall metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Binding proteins may facilitate its transport to specific cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function. Additionally, it may be directed to the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-methylaniline typically involves the nitration of 4-methylaniline. The process begins with the careful addition of concentrated sulfuric acid to 4-methylaniline, followed by the gradual addition of nitric acid. The reaction mixture is maintained at a controlled temperature to ensure the selective nitration at the 2 and 6 positions on the benzene ring. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitro-4-methylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), and solvents like dichloromethane.
Major Products:
Reduction: 2,6-Diamino-4-methylaniline.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,6-Dinitro-4-methylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of herbicides and other agrochemicals
Comparison with Similar Compounds
2,4-Dinitro-N-methylaniline: Similar in structure but differs in the position of the nitro groups.
2-Amino-4-nitro-N-methylaniline: Contains an amino group instead of a nitro group at one position.
Uniqueness: 2,6-Dinitro-4-methylaniline is unique due to its specific arrangement of nitro and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-methyl-2,6-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOPNRPJGZXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213726 | |
Record name | 2,6-Dinitro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6393-42-6 | |
Record name | 4-Methyl-2,6-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6393-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dinitro-4-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006393426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dinitro-4-methylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97354 | |
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Record name | 2,6-Dinitro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dinitro-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.368 | |
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Record name | 2,6-Dinitro-4-methylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QND65LK8K | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of 2,6-Dinitro-4-methylaniline as a herbicide?
A1: While the exact mechanism of action is not fully elucidated in the provided research, this compound, also known as chlornidine, belongs to the dinitroaniline herbicide family. These herbicides are known to disrupt plant cell division and growth, particularly affecting root development. [, , ] The research suggests that chlornidine likely interferes with microtubule formation, which is crucial for cell division and elongation. This is supported by observations of inhibited root growth and reduced taproot elongation in cotton plants exposed to chlornidine. []
Q2: How does the soil persistence of this compound compare to other dinitroaniline herbicides?
A2: Studies indicate that this compound exhibits considerable persistence in soil. One study found it to be more persistent than dinitramine, trifluralin, butralin, and profluralin but less persistent than nitralin and fluchloralin. [] This persistence was demonstrated by its phytotoxic effects on indicator plants (Japanese millet and grain sorghum) even 240 days after application.
Q3: Are there concerns about the potential negative impacts of this compound on crop plants?
A3: Yes, research indicates that this compound can negatively affect certain crop plants. For instance, in cotton, higher rates of chlornidine application led to reduced stands and yields. [] Furthermore, the compound inhibited taproot elongation and lateral root development in cotton, even at lower application rates. []
Q4: Has this compound been compared to other dinitroaniline herbicides in terms of its effectiveness in controlling specific weeds?
A4: Yes, field trials have assessed the efficacy of this compound alongside other dinitroaniline herbicides for controlling johnsongrass in soybean fields. [] The results showed that while chlornidine did provide some level of johnsongrass control, other herbicides like profluralin and butralin demonstrated superior efficacy.
Q5: Beyond its herbicidal activity, has this compound been investigated for any other biological effects?
A5: Research has explored the impact of this compound on tobacco callus tissue cultures. [] Findings revealed that the compound significantly inhibited the growth of the callus tissue. Interestingly, the addition of D-α-tocopherol acetate was found to partially counteract this growth inhibition, suggesting a potential protective role against the compound's effects. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C₇H₇N₃O₄, and its molecular weight is 213.15 g/mol. [, , ]
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